Brobactam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Combating Antibiotic-Resistant Bacteria

Many bacteria have developed enzymes called beta-lactamases that break down beta-lactam antibiotics, rendering them ineffective. Brobactam works by inhibiting these enzymes, allowing beta-lactam antibiotics to function properly against resistant strains. Studies have shown it to be effective against a broad range of bacteria, including those resistant to commonly used antibiotics like piperacillin-tazobactam.

Enhancing the Activity of Beta-Lactam Antibiotics

Brobactam can be combined with beta-lactam antibiotics to create a more potent antibacterial combination. This strategy can broaden the spectrum of activity of the antibiotic and potentially improve treatment outcomes for infections caused by multidrug-resistant bacteria [].

Understanding Resistance Mechanisms

Research on Brobactam can also contribute to the understanding of how bacteria develop resistance to beta-lactam antibiotics. By studying how different bacterial strains interact with Brobactam, scientists can gain valuable insights into the evolution and mechanisms of beta-lactamase production.

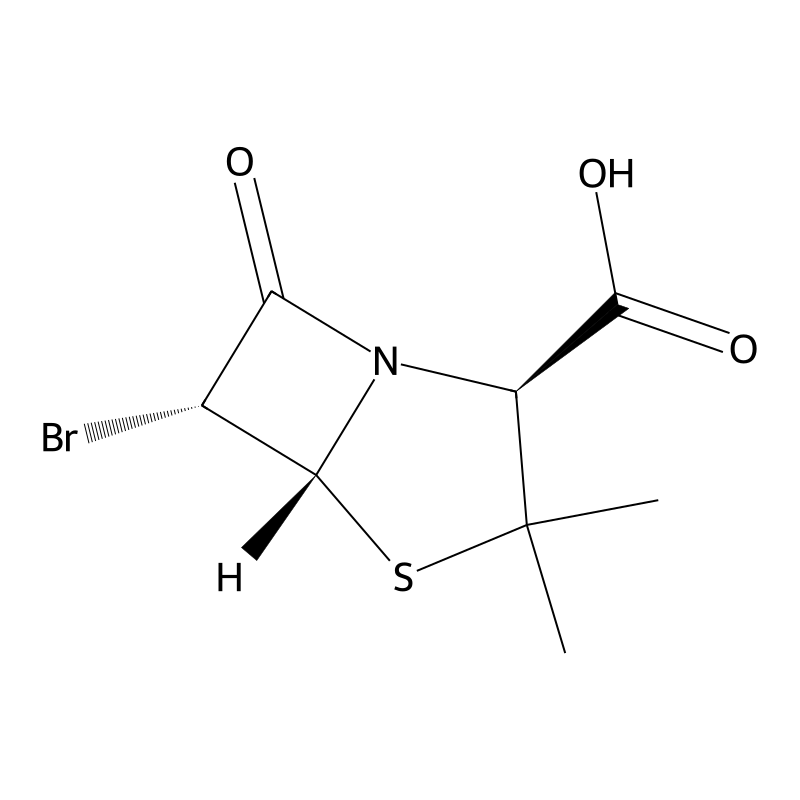

Brobactam is a synthetic compound classified as a β-lactamase inhibitor, specifically designed to combat antibiotic resistance by inhibiting enzymes that render β-lactam antibiotics ineffective. Its chemical formula is , and it contains 24 atoms, including 10 hydrogen atoms, 8 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . Brobactam exhibits a unique structure that allows it to effectively bind to β-lactamases, enzymes produced by bacteria that hydrolyze β-lactam antibiotics, thereby restoring the efficacy of these critical antimicrobial agents .

Brobactam acts as an irreversible inhibitor of serine-beta-lactamases, a type of enzyme produced by bacteria that can break down beta-lactam antibiotics. The bromine atom in Brobactam's structure forms a covalent bond with the serine residue in the active site of the beta-lactamase enzyme, rendering it inactive []. This allows beta-lactam antibiotics to function effectively against bacteria that would otherwise be resistant due to beta-lactamase production [].

Other Reactions

Information on other relevant chemical reactions involving Brobactam, such as decomposition reactions, is currently limited in publicly available scientific research.

Physical and Chemical Properties

Data on the specific physical and chemical properties of Brobactam, such as melting point, boiling point, and solubility, is not readily available in scientific literature.

Brobactam has demonstrated significant biological activity as a β-lactamase inhibitor. In vitro studies have shown that it possesses 8-50 times higher potency than clavulanic acid against chromosomally-encoded β-lactamases . This enhanced activity makes Brobactam a promising candidate for combination therapies with β-lactam antibiotics, particularly against resistant strains of bacteria.

The compound's antibacterial activity is not limited to its inhibitory effects on β-lactamases; it also shows direct antibacterial properties against various bacterial pathogens. Research indicates that Brobactam can effectively restore the activity of several β-lactam antibiotics in resistant bacterial strains, making it a valuable tool in the fight against antibiotic resistance .

The synthesis of Brobactam involves several chemical steps that typically include:

- Formation of the Core Structure: The initial step often involves creating a penicillanic acid derivative.

- Bromination: The introduction of bromine into the structure to form the 6-bromo derivative.

- Functionalization: Further modifications may be made to enhance its inhibitory properties against β-lactamases.

Specific synthetic routes can vary based on desired derivatives and functional groups added during synthesis. For instance, researchers have reported methods for synthesizing various 6-bromopenicillanic acid derivatives with distinct substituents to optimize their biological activity .

Brobactam's primary application lies in its role as a β-lactamase inhibitor in clinical settings. It is used in combination with β-lactam antibiotics to restore their effectiveness against resistant bacterial strains. This application is particularly vital in treating infections caused by organisms producing extended-spectrum β-lactamases (ESBLs) and other resistant mechanisms.

Additionally, Brobactam is utilized in research settings to study antibiotic resistance mechanisms and develop new therapeutic strategies against resistant infections .

Interaction studies involving Brobactam focus on its ability to inhibit various classes of β-lactamases, including Ambler classes A, C, and D. These studies often employ kinetic assays to measure the inhibition constants and determine the efficacy of Brobactam in restoring the activity of different β-lactams against resistant strains.

Moreover, structural studies using techniques like X-ray crystallography have provided insights into how Brobactam binds at the active site of β-lactamases, revealing critical interactions that contribute to its potency as an inhibitor . Such studies are essential for understanding how modifications to Brobactam's structure could enhance its effectiveness.

Brobactam shares similarities with several other β-lactamase inhibitors. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Mechanism of Action | Potency Against β-Lactamases |

|---|---|---|---|

| Clavulanic Acid | β-Lactam | Irreversible binding to active site | Moderate |

| Sulbactam | β-Lactam | Competitive inhibition | Moderate |

| Tazobactam | β-Lactam | Irreversible binding | Moderate |

| Avibactam | Non-β-Lactam (Diazabicyclooctane) | Covalent modification of serine residue | High |

| VNRX-5133 | Boronic Acid Derivative | Competitive inhibition via boron atom | High |

| Brobactam | β-Lactam | Covalent binding at active site; superior potency | High (8-50 times more than clavulanic acid) |

Brobactam stands out due to its superior potency compared to traditional inhibitors like clavulanic acid and sulbactam. Its unique structural features allow for more effective binding and inhibition of a broader range of β-lactamases .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Brun T, Péduzzi J, Caniça MM, Paul G, Névot P, Barthélémy M, Labia R. Characterization and amino acid sequence of IRT-4, a novel TEM-type enzyme with a decreased susceptibility to beta-lactamase inhibitors. FEMS Microbiol Lett. 1994 Jul 1;120(1-2):111-7. PubMed PMID: 8056282.

3: Christensen JJ, Keiding J, Bruun B. Antimicrobial susceptibility and beta-lactamase characterization of Branhamella catarrhalis isolates from 1983/1984 and 1988. APMIS. 1990 Nov;98(11):1039-44. PubMed PMID: 2123390.

4: Chanal CM, Sirot DL, Petit A, Labia R, Morand A, Sirot JL, Cluzel RA. Multiplicity of TEM-derived beta-lactamases from Klebsiella pneumoniae strains isolated at the same hospital and relationships between the responsible plasmids. Antimicrob Agents Chemother. 1989 Nov;33(11):1915-20. PubMed PMID: 2558614; PubMed Central PMCID: PMC172787.

5: Stobberingh EE, Houben AW, van Boven CP. In vitro activity of ampicillin alone and in combination with different concentrations of 6 beta-bromopenicillanic acid, clavulanic acid and mecillinam. Scand J Infect Dis. 1987;19(1):105-12. PubMed PMID: 3031812.

6: Caniça MM, Barthélémy M, Gilly L, Labia R, Krishnamoorthy R, Paul G. Properties of IRT-14 (TEM-45), a newly characterized mutant of TEM-type beta-lactamases. Antimicrob Agents Chemother. 1997 Feb;41(2):374-8. PubMed PMID: 9021194; PubMed Central PMCID: PMC163716.

7: Bedini A, Balsamini C, Di Giacomo B, Tontini A, Citterio B, Giorgi L, Di Modugno E, Tarzia G. Synthesis and biological evaluation of 6-bromo-6-substituted penicillanic acid derivatives as beta-lactamase inhibitors. Farmaco. 2002 Aug;57(8):663-9. PubMed PMID: 12361234.

8: Jastalska D, Lupicki W, Zapaśnik M, Pajchel G, Chojnowski W. [Changes in the sensitivity of clinical strains of Staphylococcus aureus caused by cefamandole, cefoperazone and 6-alpha-bromopenicillanic acid sulfone in vitro]. Pol Tyg Lek. 1987 May 4;42(18):552-6. Polish. PubMed PMID: 2819835.

9: Sirot D, Chanal C, Henquell C, Labia R, Sirot J, Cluzel R. Clinical isolates of Escherichia coli producing multiple TEM mutants resistant to beta-lactamase inhibitors. J Antimicrob Chemother. 1994 Jun;33(6):1117-26. PubMed PMID: 7928805.

10: Loosemore MJ, Cohen SA, Pratt RF. Inactivation of Bacillus cereus beta-lactamase I by 6 beta-bromopenicillanic acid: kinetics. Biochemistry. 1980 Aug 19;19(17):3990-5. PubMed PMID: 6250581.

11: Mariotte-Boyer S, Nicolas-Chanoine MH, Labia R. A kinetic study of NMC-A beta-lactamase, an Ambler class A carbapenemase also hydrolyzing cephamycins. FEMS Microbiol Lett. 1996 Sep 15;143(1):29-33. PubMed PMID: 8807798.

12: Orlek BS, Sammes PG, Knott-Hunziker V, Waley SG. On the chemistry of beta-lactamase inhibition by 6 beta-bromopenicillanic acid. J Chem Soc Perkin 1. 1980;10:2322-9. PubMed PMID: 6253512.

13: Knap AK, Pratt RF. Inactivation of the thiol RTEM-1 beta-lactamase by 6-beta-bromopenicillanic acid. Identity of the primary active-site nucleophile. Biochem J. 1987 Oct 1;247(1):29-33. PubMed PMID: 2825657; PubMed Central PMCID: PMC1148364.

14: Wise R, Andrews JM, Patel N. 6-beta-bromo- and 6-beta-iodo penicillanic acid, two novel beta-lactamase inhibitors. J Antimicrob Chemother. 1981 May;7(5):531-6. PubMed PMID: 6267005.

15: Knott-Hunziker V, Orlek BS, Sammes PG, Waley SG. Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid. Biochem J. 1980 Jun 1;187(3):797-802. PubMed PMID: 6331385; PubMed Central PMCID: PMC1162464.

16: Changov LS, Vasileva-Lukanova BK, Agapova NN, Tsenkova MM, Mondeshka DM, Ivanova ZT. [A simple method of synthesis of S-sulfoxides of penicillanic acid and 6-alpha-bromo[chloro]-penicillanic acids]. Antibiot Khimioter. 1990 Aug;35(8):12-3. Russian. PubMed PMID: 2176073.

17: Joris B, De Meester F, Galleni M, Reckinger G, Coyette J, Frere JM, Van Beeumen J. The beta-lactamase of Enterobacter cloacae P99. Chemical properties, N-terminal sequence and interaction with 6 beta-halogenopenicillanates. Biochem J. 1985 May 15;228(1):241-8. PubMed PMID: 2988516; PubMed Central PMCID: PMC1144975.

18: Claes PJ, Vanderhaeghe H, Roets E, Thomis J, De Meester F, Piette JL. Synthesis of deuterium- and tritium-labeled 6 beta-bromopenicillanic acid. J Antibiot (Tokyo). 1985 Jan;38(1):75-82. PubMed PMID: 2982779.

19: Kissmeyer-Nielsen AM. Determination of 6 beta-bromopenicillanic acid (brobactam) in human serum and urine by high-performance liquid chromatography. J Chromatogr. 1988 Apr 29;426(2):425-30. PubMed PMID: 2839533.

20: Fisher J, Belasco JG, Charnas RL, Khosla S, Knowles JR. Beta-lactamase inactivation by mechanism-based reagents. Philos Trans R Soc Lond B Biol Sci. 1980 May 16;289(1036):309-19. PubMed PMID: 6109326.